6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline
Description
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6,7-dimethoxy-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-7-10-11(8-13(12)19-2)15-9-16-14(10)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3 |
InChI Key |
JAMZITUJNQBJDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCC3)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of 6,7-dimethoxy-4-(1-pyrrolidinyl)quinazoline typically begins with 3,4-dimethoxyacetophenone or 3,4-dimethoxybenzaldehyde as precursors. Nitration of these substrates yields 2-nitro-4,5-dimethoxyacetophenone (patent CN106008336A), which undergoes condensation with reagents such as N,N-dimethylformamide dimethyl acetal to form intermediates like 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propene-1-one . Catalytic hydrogenation or reductive ring closure then produces 4-hydroxy-6,7-dimethoxyquinoline , a critical intermediate.
Chlorination of the hydroxyl group at the 4-position is achieved using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . For example, 4-hydroxy-6,7-dimethoxyquinoline reacts with POCl3 at 80–120°C for 2–6 hours to yield 4-chloro-6,7-dimethoxyquinoline (CN101353328B). Alternative routes, such as direct chlorination of 6,7-dimethoxyquinazolin-4-one with POCl3 and N,N-diethylaniline, provide 2,4-dichloro-6,7-dimethoxyquinazoline , enabling further functionalization.
Nucleophilic Substitution with Pyrrolidine
Direct Amination of 4-Chloro Intermediates
The pivotal step involves substituting the 4-chloro group with pyrrolidine. 4-Chloro-6,7-dimethoxyquinazoline reacts with pyrrolidine in polar aprotic solvents (e.g., tetrahydrofuran, isopropanol) under basic conditions. A representative procedure from J. Med. Chem. (2014) details:
-
4-Chloro-6,7-dimethoxyquinazoline (1 equiv) and pyrrolidine (2 equiv) are stirred in isopropanol with N,N-diisopropylethylamine (DIPEA) at 80°C for 12–24 hours.
-
Purification via high-performance liquid chromatography (HPLC) or silica gel chromatography yields the target compound in 62–80% isolated yield.
Optimization Insights :
-
Solvent Choice : Isopropanol and THF are preferred for their ability to dissolve both aromatic and amine components.
-
Stoichiometry : Excess pyrrolidine (2–3 equiv) ensures complete substitution, minimizing dimerization byproducts.
-
Temperature : Reactions at 80°C balance reaction rate and decomposition risks.
Alternative Routes and Recent Innovations
Tandem Chlorination-Amination Approaches
Patent CN101353328B describes a one-pot method starting from 3,4-dimethoxybenzaldehyde :
-
Oxidation with hydrogen peroxide yields 3,4-dimethoxybenzoic acid .
-
Nitration and reduction produce 4-hydroxy-6,7-dimethoxyquinoline .
-
Chlorination with POCl3 followed by ammoniation with aqueous ammonia gives 4-amino-6,7-dimethoxyquinazoline .
-
Chlorination at the 2-position and subsequent substitution with pyrrolidine completes the synthesis.
This route achieves an overall yield of 33% , avoiding toxic solvents like N,N-dimethylaniline.
Regioselective Modifications via Azide-Tetrazole Equilibrium
A 2024 Beilstein J. Org. Chem. study introduces a novel strategy using 2-chloro-4-sulfonylquinazolines :
-
Azide substitution at C4 replaces the sulfonyl group, forming 4-azido-6,7-dimethoxy-2-sulfonylquinazoline .
-
Sulfinate displacement at C2 by pyrrolidine in chloroform achieves C2-selective functionalization .
-
Reduction of the azide group yields the final product.
This method enables precise control over substitution patterns, critical for synthesizing analogs like prazosin and terazosin .
Comparative Analysis of Methodologies
Challenges and Optimization Strategies
Purification and Byproduct Management
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline core and pyrrolidine substituent participate in nucleophilic substitutions under controlled conditions:
C2 and C4 Position Reactivity
-
The 2-chloro derivative of 6,7-dimethoxyquinazoline undergoes regioselective substitutions. For example:
This reaction is facilitated by the electron-withdrawing effect of the methoxy groups at C6 and C7, activating the C2 and C4 positions for nucleophilic attack .
Sulfonyl Group Exchange
-
In the presence of azide ions (NaN₃), sulfonyl groups at C4 undergo substitution:
Subsequent tautomerization (azide ↔ tetrazole) directs sulfinate groups to replace chloride at C2, enabling sequential functionalization .
Oxidation and Reduction Reactions
The methoxy and pyrrolidine groups influence redox behavior:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | Strong oxidants (e.g., KMnO₄) | 6,7-Dimethoxy → 6,7-Dicarbonylquinazoline | |
| Reduction | Catalytic hydrogenation (H₂/Pd) | Pyrrolidine → Pyrrolidine N-oxide |
Functionalization of the Pyrrolidine Moiety
The pyrrolidine nitrogen undergoes alkylation and acylation:
Alkylation
-
Reaction with alkyl halides (e.g., methyl iodide) in dichloromethane yields quaternary ammonium salts:
Acylation
-
Treatment with acetic anhydride forms N-acetyl derivatives:
These modifications alter steric and electronic properties for enhanced biological activity .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : Methoxy groups resist hydrolysis below 100°C but demethylate under prolonged heating with HBr.
-
Base Sensitivity : Pyrrolidine’s tertiary amine reacts with strong bases (e.g., NaOH), forming dealkylated byproducts.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds structurally similar to 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline exhibit significant anticancer activity. For instance, quinazoline derivatives have been studied for their ability to inhibit various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's mechanism may involve the inhibition of receptor tyrosine kinases such as EGFR, which is crucial in cancer proliferation pathways .
Table 1 summarizes the anticancer activity of related compounds:
| Compound Name | Target Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 2.49 | EGFR Inhibition |
| Compound B | A549 | 0.096 | Dual EGFR/HER2 Inhibition |
| 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline | TBD | TBD | TBD |
Neuroprotective Effects
The compound has shown potential as a neuroprotective agent through its interaction with neurotransmitter systems. Its selective inhibition of phosphodiesterase type 10A (PDE10A) has been linked to improvements in cognitive functions and memory retention in animal models. This suggests applications in treating neurodegenerative disorders such as schizophrenia and Alzheimer's disease .
Antibacterial Activity
Preliminary studies have indicated that quinazoline derivatives can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The development of quinazoline-based antimicrobial agents aims to combat antibiotic resistance, a growing concern in modern medicine .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of quinazoline derivatives against various cancer cell lines, researchers synthesized a series of compounds based on the quinazoline scaffold. One derivative demonstrated an IC50 value of 5.9 μM against A549 cells, indicating potent antiproliferative activity. Molecular docking studies revealed that these compounds bind effectively to the active sites of target proteins involved in cancer progression .
Case Study 2: Neuroprotective Mechanism
A study involving the administration of PQ-10 (a derivative related to 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline) showed significant improvements in memory deficits induced by scopolamine in rats. The results suggest that PDE10A inhibition enhances cGMP levels and CREB phosphorylation, markers associated with improved cognitive function .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline involves its interaction with specific molecular targets. One known target is phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of cyclic nucleotides. By inhibiting PDE10A, the compound can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Position
Chlorine-Substituted Analogues
- 2-Chloro-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinazoline
- Structure : Similar to the parent compound but with a chlorine atom at the 2-position.
- Molecular Weight : 294.33 g/mol (MS data) .
- Synthesis : Prepared via nucleophilic substitution of 2,4-dichloro-6,7-dimethoxyquinazoline with pyrrolidine in tetrahydrofuran .
- Significance : The chlorine atom may enhance electrophilicity, influencing reactivity in further derivatization.
Aryl-Substituted Analogues
6,7-Dimethoxy-4-(2-fluorophenyl)quinazoline
- Activity : Exhibits moderate anticancer activity (GI₅₀ = 0.5 µM against HepG2 cells) .
- Conformational Insight : Computational studies suggest a trans conformation between the quinazoline and aryl rings due to lone-pair repulsion, contrasting with the cis conformation of combretastatin A4 (a tubulin inhibitor). This highlights the role of substituent geometry in biological activity .
- AG-1478 Hydrochloride (6,7-Dimethoxy-4-(3-chlorophenylamino)quinazoline) Activity: A tyrosine kinase inhibitor targeting EGFR, with an IC₅₀ of 3 nM . Key Difference: Replacement of pyrrolidine with an anilino group shifts the mechanism toward kinase inhibition, emphasizing substituent-dependent target selectivity .
Piperazine-Substituted Analogues
- 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline Synthesis: Requires heating with piperazine in ethanol under pressure, differing from pyrrolidine derivatives .
Modifications on the Pyrrolidine Ring
- (R)-6,7-Dimethoxy-4-(3-(2-trifluoromethylphenoxy)pyrrolidin-1-yl)quinazoline Molecular Weight: 420.3 g/mol (LC/MS) . Impact: The trifluoromethylphenoxy group increases lipophilicity, which may enhance blood-brain barrier penetration or protein binding .
- PQ-10 (6,7-Dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline) Structure: Features a quinoxaline moiety attached to the pyrrolidine ring. Pharmacological Relevance: Quinoxaline’s planar aromatic structure may improve DNA intercalation or enzyme inhibition .
Pharmacological and Structural Comparisons
Biological Activity
6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer therapy and as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancers, and potential therapeutic applications.
The biological activity of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways:
- PDE10A Inhibition : This compound has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), which plays a crucial role in modulating intracellular signaling pathways related to cancer cell proliferation and survival. Its selectivity over other PDEs enhances its therapeutic potential while minimizing side effects .
- Tyrosine Kinase Inhibition : Quinazolines are known to inhibit various receptor tyrosine kinases (RTKs), including EGFR, PDGFR, and VEGFR. The presence of methoxy groups at the 6 and 7 positions enhances binding affinity to these receptors, contributing to antiproliferative effects in cancer cells .
Biological Activity and Efficacy
Research has demonstrated that 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline exhibits significant anticancer properties across various tumor cell lines:
- Anticancer Activity : The compound has shown promising results in inhibiting the growth of several cancer cell lines, including:
- Structure-Activity Relationship (SAR) : Modifications in the structure of quinazolines influence their biological activity. The presence of electron-donating groups at the 6 and 7 positions enhances cytotoxicity and receptor binding .
Case Studies
Several studies have investigated the efficacy of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline:
- In Vitro Studies : A study demonstrated that this compound induced apoptosis in A549 cells by activating the Raf/MEK/ERK pathway. The compound was also shown to arrest the cell cycle at the G0/G1 phase .
- PDE10A Selectivity : Research highlighted its selectivity for PDE10A over PDE3A/B, suggesting potential applications in treating neurological disorders alongside its anticancer properties .
- Combination Therapies : The compound has been explored in combination with other chemotherapeutics to enhance overall efficacy against resistant cancer cell lines .
Data Summary
The following table summarizes key findings related to the biological activity of 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline:
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | ≤ 10 | EGFR Inhibition |
| Antiproliferative | A549 | ≤ 20 | MEK/ERK Pathway Activation |
| PDE Inhibition | PDE10A | ≤ 5 | Selective PDE Inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-Dimethoxy-4-(1-pyrrolidinyl)quinazoline, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Step 1 : Start with 6,7-dimethoxyquinazolin-4(3H)-one as the core intermediate. Chlorination using thionyl chloride (SOCl₂) and catalytic DMF yields 4-chloro-6,7-dimethoxyquinazoline .
- Step 2 : Introduce the pyrrolidine moiety via nucleophilic substitution. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–100°C) to enhance reactivity.
- Key Variables : Monitor reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 quinazoline:pyrrolidine) to minimize by-products like dimerization.
- Table 1 : Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | SOCl₂, DMF, reflux | 85–90 | |
| Substitution | Pyrrolidine, DMF, 80°C | 70–75 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Workflow :
- NMR : Use ¹H/¹³C-NMR to verify methoxy groups (δ 3.8–4.0 ppm) and pyrrolidine ring integration (e.g., 4H multiplet at δ 2.7–3.1 ppm) .
- HPLC-MS : Confirm molecular ion peak (m/z ≈ 299.3 [M+H]⁺) and purity (>95%) using reverse-phase C18 columns .
- X-ray Crystallography : Resolve ambiguities in substituent positioning for solid-state studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate kinase inhibition by this quinazoline derivative?
- Experimental Design :
- Target Selection : Prioritize kinases like EGFR or VEGFR due to quinazoline’s affinity for ATP-binding pockets .
- Substituent Variation : Synthesize analogs with modified pyrrolidine groups (e.g., N-methylation) or methoxy replacements (e.g., ethoxy, halogen).
- Assays : Use fluorescence-based kinase activity assays (IC₅₀ determination) and cellular proliferation tests (e.g., MTT assay in HeLa cells) .
- Table 2 : Representative SAR Data (Hypothetical)
| Analog | R Group | EGFR IC₅₀ (nM) | Cell Viability (%) |
|---|---|---|---|
| Parent | Pyrrolidine | 12.5 ± 1.2 | 25 ± 3 |
| A | N-Methylpyrrolidine | 8.4 ± 0.9 | 18 ± 2 |
| B | 7-Ethoxy | 45.7 ± 4.1 | 60 ± 5 |
Q. What computational strategies resolve discrepancies in binding affinity predictions for this compound across molecular docking studies?
- Approach :
- Force Field Adjustments : Compare AutoDock Vina (rigid receptor) vs. AMBER (flexible side chains) to account for protein conformational changes .
- Solvent Models : Incorporate implicit solvent (e.g., GBSA) to improve binding energy calculations, as hydrophobic interactions dominate quinazoline-protein binding .
- Validation : Cross-reference docking poses with experimental mutagenesis data (e.g., EGFR T790M resistance mutation) .
Data Contradiction Analysis
Q. How can conflicting reports on pro-apoptotic activity (e.g., Bax upregulation vs. caspase-3 dominance) be reconciled?
- Hypothesis Testing :
- Cell Line Variability : Test compound in multiple lines (e.g., MCF-7 vs. HCT-116) to assess Bax dependency .
- Dose-Dependence : Perform time-course Western blotting to track Bax activation thresholds (e.g., 10–50 µM, 24–48 hrs) .
- Pathway Inhibition : Use Bax-knockout models or caspase inhibitors to isolate mechanisms .
Key Research Findings
- Synthetic Feasibility : High-yield routes (>70%) enable scalable production for preclinical testing .
- Target Potential : Strong EGFR inhibition (IC₅₀ < 20 nM) positions this compound as a candidate for oncology therapeutics .
- Pharmacological Limitations : Low solubility (LogP ≈ 2.8) necessitates formulation optimization (e.g., PEGylation or salt formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
